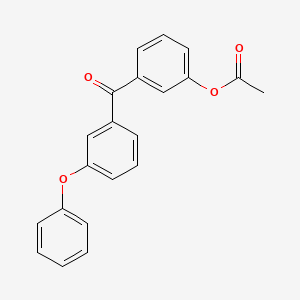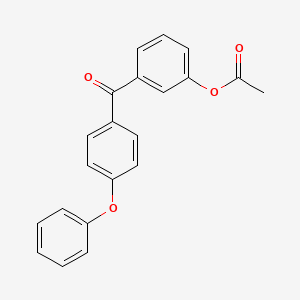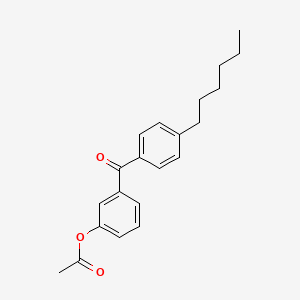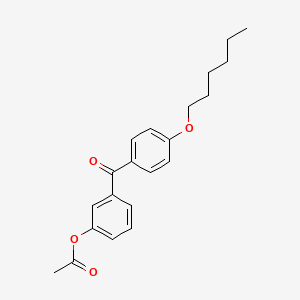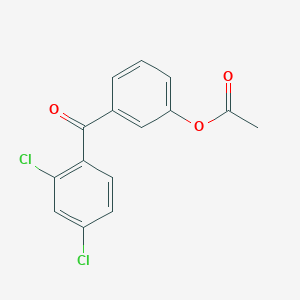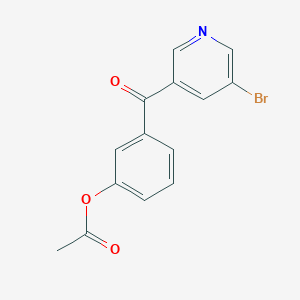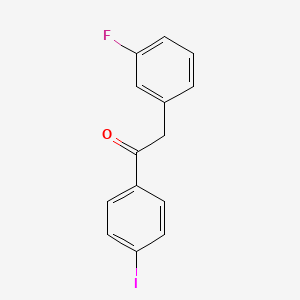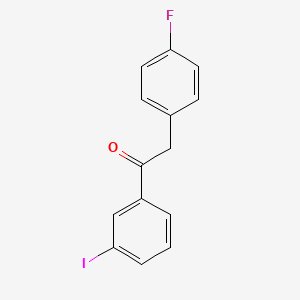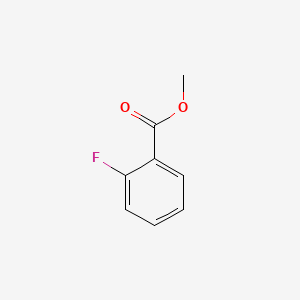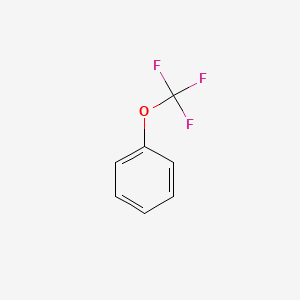
1H,1H,2H-Perfluoro-1-decene
Descripción general
Descripción
1H,1H,2H-Perfluoro-1-decene is a clear colorless liquid . It has a molecular weight of 446.1037 and its molecular formula is C10H3F17 . It is also known by other names such as (Perfluoro-n-octyl)ethylene and 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene .
Molecular Structure Analysis
The molecular structure of 1H,1H,2H-Perfluoro-1-decene can be represented as CF3(CF2)7CH=CH2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
1H,1H,2H-Perfluoro-1-decene is a clear colorless liquid . It has a refractive index of 1.301 (lit.) and a density of 1.677 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Environmental Fate of Fluorotelomer Alcohols
In a study on the environmental fate of fluorotelomer alcohols (FTOHs), 1H,1H,2H-Perfluoro-1-decene was investigated for its presence and behavior in consumer products. The research, conducted by Liu et al. (2015), focused on various consumer items such as carpets, apparel, and home textiles. The study highlighted that the washing-drying process had minimal effect on reducing FTOH concentrations, and off-gassing of FTOHs, including 1H,1H,2H-Perfluoro-1-decene, occurred under elevated temperatures (Liu, Guo, Folk, & Roache, 2015).
Piezoelectric Property in Composite Films
Huang et al. (2016) explored the application of 1H,1H,2H-Perfluoro-1-decene in modifying graphene for use in piezoelectric composite films. This study demonstrated significant improvements in the dielectric and piezoelectric properties of the composite films, suggesting potential applications in electronic and sensor technologies (Huang, Lu, Wang, & Dong, 2016).
Analysis of Self-Assembled Monolayers
Mohanty and Tolochko (2019) conducted atom probe tomography to analyze self-assembled monolayers (SAMs) of 1H,1H,2H-Perfluoro-1-decene and other compounds on a gold surface. This research provides insights into the surface morphology of SAMs, which is crucial for various applications in materials science and nanotechnology (Mohanty & Tolochko, 2019).
Synthesis and Reactivity Studies
Umemoto and Gotoh (1987) investigated the synthesis, properties, and reactivity of various (1H,1H-perfluoroalkyl)aryliodonium triflates, including derivatives of 1H,1H,2H-Perfluoro-1-decene. Their work provides a foundational understanding of the chemical behavior of these compounds, which is essential for their application in organic synthesis (Umemoto & Gotoh, 1987).
Plasma Deposition for Coating Applications
Zanini, Dell’Orto, and Riccardi (2016) characterized fluorocarbon coatings deposited by plasma polymerization of 1H,1H,2H-perfluoro-1-decene. This study is significant for understanding the chemical and morphological properties of coatings, which have implications in material sciences, particularly for hydro- and oleo-repellent surfaces (Zanini, Dell’Orto, & Riccardi, 2016).
Functionalization of Carbon Nanomaterials
Hamilton et al. (2010) reported a method to functionalize graphene and single-walled carbon nanotubes with perfluorinated alkyl groups, including 1H,1H,2H-Perfluoro-1-decene. This functionalization enhances the dispersability of these nanomaterials, which is crucial for their application in nanotechnology and material science (Hamilton, Lomeda, Sun, Tour, & Barron, 2010).
Surface and Interfacial Properties in Enhanced Oil Recovery
Zhong, Lian, Huang, and Li (2017) synthesized novel monomers including 1H,1H,2H,2H-perfluoro-1-decene for use in polymeric surfactants, targeting enhanced oil recovery applications. Their research demonstrated the potential of these compounds in reducing water film on rock surfaces and lowering interfacial tension in oil reservoirs (Zhong, Lian, Huang, & Li, 2017).
Investigation in Supercritical Carbon Dioxide
Möller, Schreiber, and Beuermann (2010) conducted in-line spectroscopic investigation of the synthesis of fluorinated copolymers, including 1H-1H, 2 H perfluoro-1-decene, in supercritical carbon dioxide. This study is relevant for understanding the polymerization process and the properties of the resulting copolymers, which have various industrial applications (Möller, Schreiber, & Beuermann, 2010).
Fluorinated Polyhedral Oligomeric Silsesquioxane-Based Amphiphiles
He et al. (2012) designed and synthesized shape amphiphiles based on fluoroalkyl-functionalized polyhedral oligomeric silsesquioxane (FPOSS), incorporating 1H,1H,2H,2H-perfluoro-1-decene. This research contributes to the development of surface-active polymers and novel hierarchical structures due to the interplay of crystallization and phase separation (He, Yue, Liu, Yu, Ni, Cavicchi, Quirk, Chen, Cheng, & Zhang, 2012).
Microbial Degradation of Fluorinated Compounds
Arakaki et al. (2017) conducted a study on the microbial degradation of 1H,1H,2H,2H,8H,8H–perfluorododecanol, a related compound, in activated sludge. This research is crucial for understanding the environmental fate and degradation pathways of fluorinated compounds, including those related to 1H,1H,2H-Perfluoro-1-decene (Arakaki, Nakata, Tokuhisa, Ogawa, Sato, Sonoi, Donachie, & Matsunaga, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAMGQZDVMQEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH=CH2, C10H3F17 | |
| Record name | 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074616 | |
| Record name | 1H,1H,2H-Perfluoro-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H-Perfluoro-1-decene | |
CAS RN |
21652-58-4 | |
| Record name | Heptadecafluoro-1-decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21652-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,2H-Perfluoro-1-decene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021652584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,2H-Perfluoro-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H,1H,2H-PERFLUORO-1-DECENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8TG27S5YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




